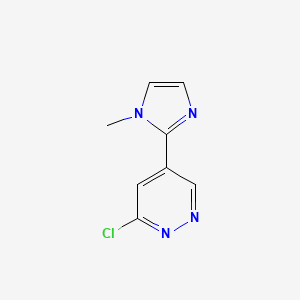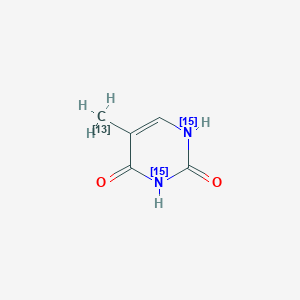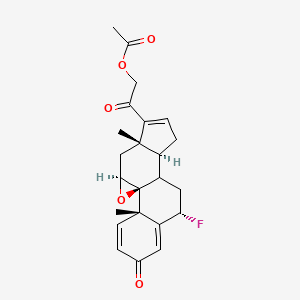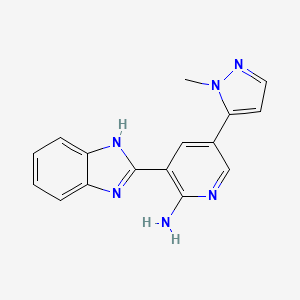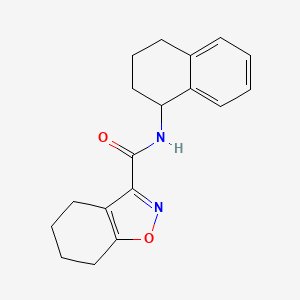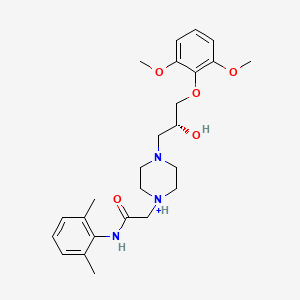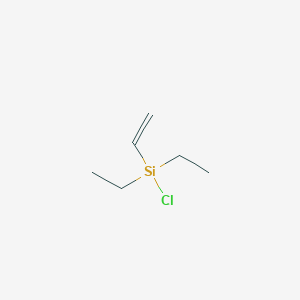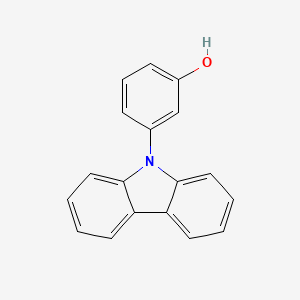
3-(9H-carbazol-9-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(9H-carbazol-9-yl)phenol is an organic compound that features a carbazole moiety attached to a phenol group. Carbazole is a nitrogen-containing aromatic heterocycle known for its excellent optoelectronic properties, high charge carrier mobility, and morphological stability. These properties make this compound a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-carbazol-9-yl)phenol typically involves the reaction of carbazole with phenol derivatives under specific conditions. One common method is the Suzuki coupling reaction, where carbazole is coupled with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.
化学反应分析
Types of Reactions
3-(9H-carbazol-9-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The carbazole moiety can be reduced under specific conditions to form hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings of both the carbazole and phenol moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrogenated carbazole derivatives.
Substitution: Halogenated or nitrated carbazole-phenol derivatives.
科学研究应用
3-(9H-carbazol-9-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its optoelectronic properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices
作用机制
The mechanism of action of 3-(9H-carbazol-9-yl)phenol involves its interaction with various molecular targets and pathways:
Optoelectronic Properties: The compound’s ability to absorb and emit light is due to the conjugated π-electron system in the carbazole and phenol moieties.
Charge Transport: The high charge carrier mobility is attributed to the extended conjugation and planar structure of the molecule, facilitating efficient charge transport in electronic devices.
Biological Activity: The compound’s biological effects may involve interactions with cellular membranes, proteins, and nucleic acids, leading to changes in cellular functions and signaling pathways
相似化合物的比较
3-(9H-carbazol-9-yl)phenol can be compared with other similar compounds, such as:
3,3′-di(carbazol-9-yl)-5-cyano-1,1′-biphenyl (mCBP-CN): Similar structure with two carbazole units attached to a biphenyl linker, used in OLEDs.
1,3,5-tris(carbazol-9-yl)benzene (tCP): Contains three carbazole units attached to a benzene ring, used as a hole-transporting layer in electronic devices.
Poly(N-vinylcarbazole) (PVK): A polymer with excellent optoelectronic properties, used in photocopiers and organic LEDs.
The uniqueness of this compound lies in its specific combination of a carbazole and phenol moiety, which imparts distinct optoelectronic and chemical properties, making it suitable for a variety of applications.
属性
分子式 |
C18H13NO |
|---|---|
分子量 |
259.3 g/mol |
IUPAC 名称 |
3-carbazol-9-ylphenol |
InChI |
InChI=1S/C18H13NO/c20-14-7-5-6-13(12-14)19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12,20H |
InChI 键 |
ZOIHCOOHDPEJNX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate](/img/structure/B13842300.png)
![2-[(4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methylamino]propanoic acid](/img/structure/B13842305.png)
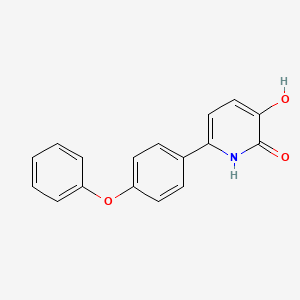
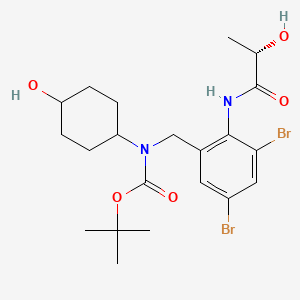
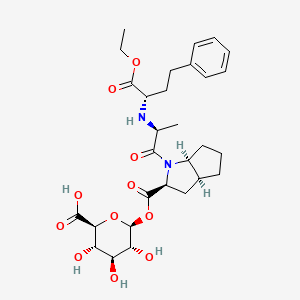
![N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B13842316.png)
